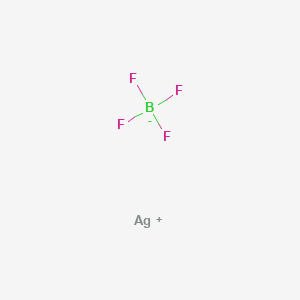

Silver tetrafluoroborate

Descripción

Propiedades

IUPAC Name |

silver;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.BF4/c;2-1(3,4)5/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAVYRRHZLAMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgBF4 | |

| Record name | Silver tetrafluoroborate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_tetrafluoroborate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silver fluoroborate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_fluoroborate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884548 | |

| Record name | Silver tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |

| Record name | Silver tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14104-20-2 | |

| Record name | Silver tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14104-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014104202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, silver(1+) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver (I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Silver Tetrafluoroborate: A Comprehensive Technical Guide for Researchers

CAS Number: 14104-20-2

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on silver tetrafluoroborate (AgBF₄). It covers its fundamental properties, applications in organic synthesis, detailed experimental protocols, and safety considerations.

Core Properties and Data

This compound is a white, crystalline solid that is soluble in polar organic solvents and water.[1] It is widely utilized in inorganic and organometallic chemistry. The following table summarizes its key quantitative data:

| Property | Value | Reference(s) |

| CAS Number | 14104-20-2 | [1] |

| Molecular Formula | AgBF₄ | [1] |

| Molecular Weight | 194.67 g/mol | [1] |

| Appearance | White to pale brown crystalline powder | |

| Melting Point | 70-73 °C (decomposes) | |

| Solubility | Soluble in water, acetonitrile, and other polar organic solvents.[1] | |

| Density | 3.125 g/cm³ |

Applications in Research and Drug Development

This compound is a versatile reagent and catalyst in a multitude of organic reactions, primarily due to its character as a Lewis acid and its ability to act as a halide abstractor.

Key Applications Include:

-

Lewis Acid Catalysis: It is employed to catalyze a variety of reactions, including Diels-Alder, Friedel-Crafts, and other cycloaddition reactions.

-

Halide Abstraction: The high affinity of the silver(I) ion for halides drives reactions by precipitating the corresponding silver halide, thereby generating reactive cationic intermediates. This is a cornerstone of its utility.

-

Glycosylation Reactions: It serves as a potent promoter in chemical glycosylation, facilitating the formation of glycosidic bonds, a critical process in the synthesis of complex carbohydrates and glycoconjugates relevant to drug development.

-

Cyclization and Rearrangement Reactions: AgBF₄ catalyzes various intramolecular cyclization and rearrangement reactions to construct complex molecular architectures.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

This compound-Promoted Glycosylation

This protocol details the use of this compound as a promoter for the activation of glycosyl donors.

Materials:

-

Glycosyl donor (e.g., glycosyl bromide)

-

Glycosyl acceptor

-

This compound (AgBF₄)

-

Anhydrous dichloromethane (DCM) as solvent

-

Molecular sieves (4 Å)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a solution of the glycosyl donor (1.0 eq) and glycosyl acceptor (1.2 eq) in anhydrous DCM under an inert atmosphere, add freshly activated 4 Å molecular sieves.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to the desired temperature (e.g., -40 °C).

-

Add this compound (1.5 eq) to the mixture in one portion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and then filter it through a pad of Celite.

-

Wash the Celite pad with DCM.

-

Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired glycoside.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a this compound-catalyzed glycosylation reaction.

Caption: General workflow for a glycosylation reaction catalyzed by this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Silver Tetrafluoroborate (AgBF₄): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and multifaceted applications of silver tetrafluoroborate in modern chemistry.

Abstract

This compound, with the molecular formula AgBF₄, is a versatile and powerful reagent in contemporary chemical synthesis.[1] This white, crystalline solid is widely utilized by researchers in both academic and industrial settings, particularly in the fields of organic, inorganic, and organometallic chemistry. Its efficacy as a halide abstractor and a mild Lewis acid catalyst has positioned it as a crucial tool in the synthesis of complex molecules, including those with potential applications in drug development. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental properties, detailed synthetic protocols, and key applications, with a focus on providing actionable information for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is an inorganic salt that is soluble in water and many polar organic solvents.[1] Commercial samples often appear off-white or gray.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | AgBF₄ | [1][2] |

| Molar Mass | 194.673 g/mol | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Density | 4.16 g/cm³ | [1] |

| Melting Point | 71.5 °C (160.7 °F; 344.6 K) (monohydrate) | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| IUPAC Name | Silver tetrafluoridoborate(1–) | [1] |

Synthesis of this compound: Experimental Protocols

Several methods have been developed for the synthesis of this compound.[1] The choice of method often depends on the desired purity and scale of the reaction.

Synthesis from Silver Carbonate and Tetrafluoroboric Acid

A straightforward and common method for preparing this compound involves the reaction of silver carbonate with tetrafluoroboric acid.[1]

Experimental Protocol:

-

To a 500-mL round-bottomed flask equipped with a magnetic stir bar, add 50 mL of deionized water.

-

Carefully add 6.3 mL (50 mmol) of tetrafluoroboric acid to the water with stirring.

-

Over a period of 2 minutes, add 6.89 g (25.0 mmol) of silver carbonate in several portions. Effervescence due to the evolution of carbon dioxide will be observed.

-

Stir the mixture vigorously at room temperature until all the silver carbonate has dissolved, resulting in a gray solution (approximately 20 minutes).

-

Add 10.0 g of silica gel to the solution and stir for an additional 5 minutes.

-

Remove the stir bar and concentrate the mixture on a rotary evaporator with a water bath pre-heated to 55 °C and a pressure of 80 mmHg.

-

Continue evaporation until a solid, off-white/gray powder of this compound adsorbed on silica gel is obtained.

-

Scrape the solid from the walls of the flask and continue to dry on the rotary evaporator for 15 minutes to yield a free-flowing powder.

Logical Workflow for the Synthesis of this compound from Silver Carbonate:

Caption: Synthesis of AgBF₄ from silver carbonate and tetrafluoroboric acid.

Synthesis from Silver(I) Fluoride and Boron Trifluoride

Another method involves the reaction of silver(I) fluoride with boron trifluoride in a suitable solvent like nitromethane. A high-purity product can also be obtained by reacting these components in anhydrous hydrofluoric acid.

Applications in Chemical Synthesis

This compound is a cornerstone reagent in a variety of chemical transformations, primarily driven by its ability to abstract halides and act as a Lewis acid.

Halide Abstraction

One of the most common applications of this compound is the abstraction of halide ligands from metal complexes or organic compounds. This process is driven by the precipitation of the corresponding silver halide (AgCl, AgBr, or AgI), which shifts the reaction equilibrium forward. This strategy is instrumental in generating cationic metal complexes, which are often more reactive catalysts.

Experimental Protocol for Halide Abstraction from a Nickel Complex:

The following is a representative procedure for the abstraction of a bromide ligand from a nickel(II) complex:

-

In a Schlenk tube under an inert atmosphere, dissolve the starting nickel-bromide complex (e.g., [NiArBr(PPh₃)₂]) in a suitable solvent system such as a mixture of dichloromethane and toluene.

-

In a separate vial, dissolve a stoichiometric equivalent of this compound in the same solvent.

-

Slowly add the this compound solution to the solution of the nickel complex with stirring.

-

A precipitate of silver bromide (AgBr) will form immediately.

-

Stir the reaction mixture at room temperature for a specified time to ensure complete reaction.

-

Filter the reaction mixture through a suitable medium (e.g., Celite) to remove the precipitated silver bromide.

-

The filtrate, containing the cationic nickel complex ([NiAr(solvent)(PPh₃)₂]BF₄), can then be used in subsequent reactions or concentrated to isolate the product.

Logical Pathway for Halide Abstraction using this compound:

Caption: Halide abstraction from a metal complex using AgBF₄.

Promoter in Glycosylation Reactions

In the field of carbohydrate chemistry, this compound has emerged as an excellent promoter for the activation of various glycosyl donors, such as glycosyl halides.[2][3][4] This is a critical step in the synthesis of oligosaccharides and glycoconjugates, which are of significant interest in drug development.

Experimental Protocol for AgBF₄-Promoted Glycosylation:

The following is a general procedure for the glycosylation of a glycosyl acceptor using a glycosyl bromide donor and this compound as a promoter:

-

To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and a solution of the glycosyl bromide donor in a dry, aprotic solvent (e.g., dichloromethane).

-

Add powdered 4 Å molecular sieves to the mixture to ensure anhydrous conditions.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C).

-

In a separate flask, prepare a solution of this compound (typically 1.5-2.0 equivalents) in a suitable solvent (e.g., diethyl ether or toluene).

-

Slowly add the this compound solution to the reaction mixture containing the donor and acceptor.

-

Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Allow the mixture to warm to room temperature, and then filter it through Celite to remove solids.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired glycoside.

Reaction Scheme for AgBF₄-Promoted Glycosylation:

Caption: AgBF₄-promoted glycosylation via an oxocarbenium ion intermediate.

Catalyst in Cyclization and Rearrangement Reactions

The Lewis acidic nature of the silver ion in this compound allows it to catalyze a variety of cyclization and rearrangement reactions. It can activate π-systems, such as alkenes and alkynes, towards intramolecular nucleophilic attack, leading to the formation of cyclic structures.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is also hygroscopic and light-sensitive. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored in a tightly sealed container in a cool, dry, and dark place.

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | GHS Pictogram |

| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | GHS05 (Corrosion) |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | ||

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a powerful and versatile reagent with broad applications in modern chemical synthesis. Its ability to facilitate halide abstraction and act as a potent promoter for key reactions like glycosylation makes it an indispensable tool for researchers in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthetic methods, and reaction mechanisms, as outlined in this guide, is crucial for its safe and effective utilization in the development of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Silver(I) tetrafluoroborate as a potent promoter for chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. GeCl2·Dioxane-AgBF4 Catalyzed Activation of Glycosyl Fluorides for Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Silver Tetrafluoroborate (AgBF₄): A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver tetrafluoroborate (AgBF₄) is an inorganic compound that serves as a versatile and valuable reagent in a multitude of applications, particularly in organic and organometallic synthesis. Its utility is largely derived from the weakly coordinating nature of the tetrafluoroborate anion (BF₄⁻), which allows the silver(I) cation (Ag⁺) to act as a potent Lewis acid and halide abstractor. This technical guide provides an in-depth overview of the core physical properties of this compound, supplemented with detailed experimental protocols for their determination, to support its effective and safe use in research and development.

Core Physical Properties

This compound is typically a white to off-white or pale brown crystalline powder.[1][2][3] Commercial samples may sometimes appear gray.[1] It is known to be hygroscopic, absorbing moisture from the air, and is also sensitive to light.[3][4] Proper storage in a cool, dry, well-ventilated area, protected from light and moisture, is crucial to maintain its integrity.[4][5]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | AgBF₄ | |

| Molecular Weight | 194.67 g/mol | [6][7][8] |

| Appearance | White to off-white/pale brown crystalline powder | [1][2][3][7] |

| Odor | Almost odorless | [1] |

| Melting Point | 70-73 °C (lit.) | [3][6][7][9] Monohydrate melts at 71.5 °C[1] |

| Decomposition Temperature | 200 °C | [10][11] |

| Density | 4.16 g/cm³ | [1] |

| Solubility | ||

| Water | Soluble | |

| Benzene | Soluble | |

| Toluene | Very soluble | |

| Diethyl ether | Very soluble | |

| Nitromethane | Very soluble | |

| Cyclohexane | Insoluble | |

| Crystal Structure | Orthorhombic | Space group: Pnma[12] |

| a = 8.089 Å | [12] | |

| b = 5.312 Å | [12] | |

| c = 6.752 Å | [12] | |

| α = β = γ = 90° | [12] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid inorganic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely accepted technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder until a small amount of the solid is collected. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated at a steady rate, typically 1-2 °C per minute, when approaching the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Density Measurement (Gas Pycnometry)

Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid powder by measuring the volume of displaced gas. Helium is often used as the displacement gas due to its inert nature and small atomic size.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Helium gas supply

Procedure:

-

Sample Preparation: A known mass of this compound is accurately weighed using an analytical balance.

-

Measurement: The weighed sample is placed in the sample chamber of the gas pycnometer. The chamber is sealed, and the system is purged with helium to remove any adsorbed gases.

-

Analysis: A known quantity of helium is introduced into a reference chamber of known volume, and the pressure is measured. The gas is then expanded into the sample chamber. The new equilibrium pressure is recorded.

-

Calculation: Using the ideal gas law and the measured pressures and known volumes, the volume of the solid sample can be accurately determined. The density is then calculated by dividing the mass of the sample by its measured volume.

Solubility Determination (Qualitative and Semi-Quantitative)

The solubility of this compound in various solvents can be determined through a systematic procedure.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or magnetic stirrer

-

Spatula

-

Graduated pipettes

Procedure:

-

Qualitative Assessment: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL) at a controlled temperature (typically room temperature).

-

Mixing: The mixture is agitated vigorously using a vortex mixer or magnetic stirrer for a set period to ensure thorough mixing and to reach equilibrium.

-

Observation: The solution is visually inspected. If the solid completely dissolves, it is deemed "soluble." If it remains undissolved, it is "insoluble." If some, but not all, of the solid dissolves, it is "sparingly soluble."

-

Semi-Quantitative Assessment: To determine the approximate solubility, small, known increments of the solid are added to a fixed volume of the solvent until no more solid dissolves. This provides an estimation of the solubility in terms of mass per unit volume (e.g., mg/mL).

Synthesis of this compound

One common and straightforward method for the laboratory synthesis of this compound involves the reaction of silver carbonate with tetrafluoroboric acid.

Caption: A simplified workflow for the synthesis of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][4][12] It is harmful if ingested or inhaled.[4][13] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4][14] All work should be conducted in a well-ventilated area or a fume hood.[4][14] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[4] Due to its hygroscopic and light-sensitive nature, it should be stored in a tightly sealed container in a cool, dry, and dark place.[4][15]

Conclusion

This technical guide provides a comprehensive overview of the essential physical properties of this compound, along with standardized methodologies for their determination. By understanding these core characteristics and adhering to safe handling practices, researchers, scientists, and drug development professionals can effectively utilize this important reagent in their synthetic endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Density - Wikipedia [en.wikipedia.org]

- 3. US20090274604A1 - Production Method of High Purity this compound - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. chem.ws [chem.ws]

- 10. laboratorynotes.com [laboratorynotes.com]

- 11. ursinus.edu [ursinus.edu]

- 12. US8501138B2 - Production method of high purity this compound - Google Patents [patents.google.com]

- 13. mt.com [mt.com]

- 14. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 15. thinksrs.com [thinksrs.com]

An In-depth Technical Guide to the Chemical Structure of Silver Tetrafluoroborate (AgBF₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver tetrafluoroborate, with the chemical formula AgBF₄, is an inorganic salt composed of a silver(I) cation (Ag⁺) and a tetrafluoroborate anion (BF₄⁻)[1][2]. It is a versatile and valuable reagent in inorganic, organometallic, and organic chemistry. Typically appearing as a white to off-white crystalline solid, it is soluble in water and polar organic solvents[1][2][3][4]. Its utility stems from the unique combination of a Lewis acidic silver cation and a weakly coordinating tetrafluoroborate anion[1][5][6]. This structure allows AgBF₄ to act as a powerful halide abstractor, a mild oxidant, and a catalyst for a wide array of organic transformations, including cycloadditions, rearrangements, and glycosylation reactions, which are pivotal in pharmaceutical research and development[1][3][4][5][7].

Molecular and Electronic Structure

This compound is an ionic compound that consists of discrete silver(I) cations and tetrafluoroborate anions. The key to its reactivity lies in the properties of these two constituent ions.

-

Silver(I) Cation (Ag⁺): The silver ion is a soft Lewis acid, giving it a strong affinity for soft bases, most notably halide ions. This property is the driving force for its widespread use in halide abstraction reactions, where the precipitation of the insoluble silver halide (AgX) drives the reaction to completion[1][5].

-

Tetrafluoroborate Anion (BF₄⁻): The tetrafluoroborate anion features a central boron atom covalently bonded to four fluorine atoms in a tetrahedral geometry. The B-F bonds are strong, and the overall negative charge is delocalized over the four fluorine atoms. This distribution of charge and the high electronegativity of fluorine make BF₄⁻ a very poor nucleophile and a weakly coordinating anion[1]. Its minimal interaction with cationic centers is crucial, as it allows the Ag⁺ ion or a resulting cationic intermediate to remain highly reactive and accessible to other reagents[1].

In the solid state, the ions are arranged in a specific crystal lattice. According to X-ray crystallography data, each silver(I) center is coordinated to fluoride atoms from the surrounding tetrafluoroborate anions[3].

Data Presentation

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | AgBF₄ | [3][8][9] |

| Molar Mass | 194.67 g/mol | [3][8][10] |

| Appearance | White to pale brown crystalline powder | [3][7][9][11] |

| Melting Point | 70-73 °C (anhydrous) | [7][9][10] |

| 71.5 °C (monohydrate) | [3] | |

| Density | 4.16 g/cm³ | [3] |

| Solubility | Soluble in water and polar organic solvents | [1][2][3] |

Table 2: Crystallographic Data

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [8] |

| Space Group | Pnma | [8] |

| a | 8.089 Å | [8] |

| b | 5.312 Å | [8] |

| c | 6.752 Å | [8] |

| α, β, γ | 90° | [8] |

| Data Reference | Goreshnik, E.; Mazej, Z. (2005). Solid State Sciences, 7, 1225-1229. | [8] |

Experimental Protocols

Synthesis: High-Purity Preparation of AgBF₄

A method for producing high-purity this compound involves the reaction of silver fluoride (AgF) with boron trifluoride (BF₃) in the presence of anhydrous hydrofluoric acid (HF) as a solvent. This approach avoids the use of organic solvents, which can introduce impurities and pose safety risks[12].

Methodology:

-

Preparation: A solution is prepared by dissolving or suspending silver fluoride in anhydrous hydrofluoric acid in a suitable reactor.

-

Reaction: An introduction gas containing boron trifluoride (e.g., >50 vol % BF₃) is bubbled through the solution[12]. The reaction proceeds as follows: AgF + BF₃ → AgBF₄.

-

Isolation: The resulting this compound precipitates from the solution. The solid product is isolated via solid-liquid separation techniques (e.g., filtration).

-

Drying: The isolated crystals are dried under vacuum to remove any residual solvent. The final product is a high-purity, anhydrous crystalline powder of AgBF₄[13].

Structural Characterization: Single-Crystal X-ray Diffraction

The definitive structure of this compound in the solid state was determined by single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals suitable for X-ray diffraction are required. This can be achieved by slow evaporation of a solvent or by layering a solution of the compound with a miscible non-solvent. For example, a solution of AgBF₄ and a ligand in acetonitrile can be layered with diethyl ether and stored at a low temperature to promote crystallization[7].

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is collected and processed. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². This process yields the precise atomic positions, defining the unit cell dimensions, bond lengths, and bond angles[8].

Visualizations: Workflows and Mechanisms

Diagram 1: Synthesis of this compound

Caption: Workflow for the high-purity synthesis of AgBF₄.

Diagram 2: Halide Abstraction Mechanism

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. CAS 14104-20-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. innospk.com [innospk.com]

- 5. This compound | AgBF₄ Reagent | CAS 14104-20-2 [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 14104-20-2 [chemicalbook.com]

- 8. This compound | Ag.BF4 | CID 159722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 14104-20-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound 99.99+ trace metals 14104-20-2 [sigmaaldrich.com]

- 11. This compound | 14104-20-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. US8501138B2 - Production method of high purity this compound - Google Patents [patents.google.com]

- 13. US20090274604A1 - Production Method of High Purity this compound - Google Patents [patents.google.com]

Preparation of Silver Tetrafluoroborate from Silver(I) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of silver tetrafluoroborate (AgBF₄) from silver(I) oxide (Ag₂O). This compound is a versatile and valuable reagent in organic and inorganic chemistry, serving as a catalyst and a source of the weakly coordinating tetrafluoroborate anion.[1] This document outlines the core chemical principles, detailed experimental protocols, and relevant data for the preparation of this important compound.

Chemical Principles and Stoichiometry

The synthesis of this compound from silver(I) oxide is an acid-base neutralization reaction. Silver(I) oxide, a basic oxide, reacts with tetrafluoroboric acid (HBF₄) to yield this compound and water. The balanced chemical equation for this reaction is:

Ag₂O + 2HBF₄ → 2AgBF₄ + H₂O

This reaction proceeds readily due to the favorable thermodynamics of the neutralization process. The stoichiometry dictates that one mole of silver(I) oxide reacts with two moles of tetrafluoroboric acid to produce two moles of this compound.

An analogous and well-documented method involves the use of silver carbonate (Ag₂CO₃), which reacts with tetrafluoroboric acid to produce this compound, water, and carbon dioxide.[1][2] The reaction with silver(I) oxide offers the advantage of not producing a gaseous byproduct, which can simplify the reaction setup.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product in the synthesis of this compound from silver(I) oxide.

| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio | Key Properties |

| Silver(I) Oxide (Ag₂O) | 231.74 | 1 | Brown to black powder, sparingly soluble in water. |

| Tetrafluoroboric Acid (HBF₄) | 87.81 | 2 | Commercially available as a 48-50% aqueous solution, corrosive. |

| This compound (AgBF₄) | 194.67 | 2 | Off-white crystalline solid, soluble in water and polar organic solvents, light-sensitive, hygroscopic.[1] Melting point: 70-73 °C.[2] |

Experimental Protocols

This section provides a detailed experimental protocol for the preparation of this compound from silver(I) oxide. The procedure is adapted from established methods for similar syntheses.

Materials and Equipment

-

Silver(I) oxide (Ag₂O)

-

Tetrafluoroboric acid (HBF₄), 48-50% aqueous solution

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Spatula

-

Rotary evaporator

-

Drying oven or vacuum desiccator

Detailed Synthesis Procedure

Safety Precautions: Tetrafluoroboric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add a calculated amount of deionized water.

-

Addition of Acid: Slowly add the stoichiometric amount of tetrafluoroboric acid (HBF₄) solution to the water with stirring. The dilution of the acid should be performed carefully to control any potential exotherm.

-

Addition of Silver(I) Oxide: Gradually add the stoichiometric amount of silver(I) oxide (Ag₂O) powder to the stirred tetrafluoroboric acid solution in small portions. The reaction is expected to be exothermic.

-

Reaction: Continue stirring the mixture at room temperature. The reaction is typically complete when all the silver(I) oxide has dissolved, and a clear or slightly hazy solution is formed. This may take from 30 minutes to a few hours.

-

Isolation of the Product: Remove the water from the reaction mixture using a rotary evaporator. The bath temperature should be kept moderate (e.g., 50-60 °C) to avoid decomposition of the product.

-

Drying: The resulting solid this compound should be dried thoroughly to remove any residual water. This can be achieved by drying in a vacuum oven at a moderate temperature or in a desiccator over a suitable drying agent.

-

Storage: Store the final product in a tightly sealed container, protected from light and moisture, as it is hygroscopic and light-sensitive.

Diagrams

Synthesis Workflow

The following diagram illustrates the workflow for the preparation of this compound from silver(I) oxide.

Caption: Workflow for the synthesis of AgBF₄.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependencies of the key steps in the synthesis.

Caption: Logical steps in AgBF₄ synthesis.

References

A Comprehensive Technical Guide to the Solubility of Silver Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of silver tetrafluoroborate (AgBF₄) in a variety of common organic solvents. This information is critical for professionals in research and development who utilize this versatile reagent in diverse applications, including as a catalyst, an oxidant, and in the synthesis of complex organic and organometallic compounds.

Core Overview of this compound Solubility

This compound is an inorganic salt that is well-regarded for its solubility in a range of organic solvents, a property that underpins its utility in non-aqueous reaction systems. Generally, it displays high solubility in polar organic solvents and is also soluble in aromatic hydrocarbons. Its hygroscopic and light-sensitive nature necessitates careful handling and storage to maintain its efficacy as a reagent.

Quantitative Solubility Data

| Solvent Classification | Solvent Name | CAS Number | Qualitative Solubility | Source |

| Nitriles | Acetonitrile | 75-05-8 | Slightly Soluble to Soluble | [1][2] |

| Ethers | Diethyl Ether | 60-29-7 | Very Soluble | [3] |

| Tetrahydrofuran (THF) | 109-99-9 | Soluble | ||

| Chlorinated Solvents | Dichloromethane (DCM) | 75-09-2 | Soluble | |

| Aromatic Hydrocarbons | Benzene | 71-43-2 | Soluble | [3][4] |

| Toluene | 108-88-3 | Very Soluble | [3][5] | |

| m-Xylene | 108-38-3 | Soluble | [3] | |

| Nitroalkanes | Nitromethane | 75-52-5 | Very Soluble | [3] |

| Alcohols | Methanol | 67-56-1 | Very Slightly Soluble | [1][2] |

| Alkanes | Cyclohexane | 110-82-7 | Insoluble | [3] |

Note: "Soluble" and "Very Soluble" are qualitative terms. Specific quantitative values (e.g., in g/100g of solvent) are not consistently reported in the available literature. The solubility can be influenced by temperature and the presence of other substances. For instance, the presence of olefins can enhance the solubility of aromatic hydrocarbons in aqueous this compound solutions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental methodology for determining the solubility of this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility determination of inorganic salts and should be adapted based on the specific solvent and available analytical equipment. Due to the light and moisture sensitivity of this compound, all procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with protection from light.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (AgBF₄), high purity

-

Anhydrous organic solvent of interest

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (e.g., Schlenk flask, graduated cylinders, volumetric flasks)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (PTFE, 0.2 µm)

-

Analytical balance

-

Appropriate analytical instrument for quantification (e.g., ICP-AES for silver content, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the anhydrous organic solvent to a Schlenk flask equipped with a magnetic stir bar.

-

Place the flask in a constant temperature bath set to the desired temperature.

-

Gradually add an excess amount of this compound to the solvent while stirring. "Excess" means that undissolved solid remains visible.

-

Seal the flask and allow the mixture to stir for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain the inert atmosphere and protection from light throughout this period.

-

-

Sample Collection and Analysis:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any suspended microcrystals.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the volumetric flask under reduced pressure.

-

Once the solvent is completely removed, weigh the flask containing the dried this compound residue.

-

The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty flask.

-

-

Spectroscopic Method (e.g., ICP-AES):

-

Dilute the collected saturated solution with an appropriate solvent to a concentration within the linear range of the instrument.

-

Analyze the concentration of silver in the diluted solution using a calibrated ICP-AES instrument.

-

Back-calculate the original concentration of this compound in the saturated solution.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams of AgBF₄ per 100 grams of solvent or moles of AgBF₄ per liter of solvent.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in an organic solvent.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, essential for its effective use in research and development. For critical applications, it is recommended to experimentally determine the solubility under the specific conditions of your reaction or process.

References

An In-depth Technical Guide to the Safe Handling of Silver Tetrafluoroborate

This guide provides comprehensive safety and handling information for silver tetrafluoroborate (AgBF₄), intended for researchers, scientists, and professionals in drug development. This compound is a valuable reagent in organic and organometallic chemistry, often used to replace halide ligands with the weakly coordinating tetrafluoroborate anion.[1] However, it is a corrosive and hazardous material that requires strict safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It causes severe skin burns and eye damage.[2][3][4] Ingestion is harmful and can lead to severe irritation of the gastrointestinal tract with nausea, vomiting, and possible burns.[5] Inhalation may irritate the respiratory tract, causing symptoms such as a burning sensation, coughing, and shortness of breath.[5]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Corrosion | Danger |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Corrosion | Danger |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Exclamation Mark | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |

Physical and Chemical Properties

This compound is a beige to white crystalline solid.[2][8][9] It is sensitive to light and moisture (hygroscopic).[5][10] It is soluble in water and polar organic solvents.[2][8][9]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | AgBF₄ |

| Molecular Weight | 194.67 g/mol [2][8] |

| Appearance | Beige or white solid[2][8] |

| Melting Point | 70-73 °C (decomposes at 191°C)[2][8] |

| Solubility | Soluble in water.[2][8] Very soluble in ether and toluene.[3] |

| Stability | Stable under normal conditions, but sensitive to light and moisture.[5][10] |

Handling and Storage Protocols

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7][10]

-

Do not breathe dust, mist, or spray.[6]

Storage:

-

Keep containers tightly closed and properly labeled.[5][6][7]

-

Protect from light and moisture.[3][5] The material is hygroscopic.[5][10]

-

Store in a corrosives area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[5][7][8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

Caption: Required PPE for handling this compound.

Detailed PPE Specifications:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[5][6]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[5][6][7]

-

Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA approved respirator.[5][6][7]

Emergency and First Aid Protocols

Emergency eye wash fountains and safety showers must be immediately accessible in the work area.[6]

Protocol for Skin Contact:

-

Immediately remove all contaminated clothing and shoes.[5]

-

Flush the affected skin with plenty of water for at least 15 minutes.[5]

Protocol for Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6]

-

Remove contact lenses if present and easy to do so. Continue rinsing.[6]

Protocol for Inhalation:

Protocol for Ingestion:

-

If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[5]

-

Never give anything by mouth to an unconscious person.[5][6]

Accidental Release and Disposal

Protocol for Spills: In the event of a spill, a structured response is critical to ensure safety and minimize environmental contamination.

Caption: Workflow for responding to a this compound spill.

Key Spill Response Steps:

-

Evacuate: Evacuate all non-essential personnel from the contaminated area.[2][6]

-

Ventilate: Ensure the area is well-ventilated.[5]

-

Protect: Use proper personal protective equipment before intervening.[2][5][6]

-

Contain & Clean: Avoid generating dust.[5][7] Sweep or shovel the spilled material into a suitable, closed container for disposal.[2][6][7]

-

Environmental Precautions: Prevent the material from entering drains or public waters.[2][6]

Waste Disposal: Disposal of this compound and any contaminated materials must be handled as hazardous waste.[3] All disposal practices must comply with local, regional, and national regulations.[3] It is recommended to entrust disposal to a licensed waste disposal company.[3]

Incompatibilities and Hazardous Decomposition

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[5][7]

-

Conditions to Avoid: Protect from light, moisture, and air exposure.[5]

-

Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases such as hydrogen fluoride and boron trifluoride.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. fishersci.com [fishersci.com]

- 8. innospk.com [innospk.com]

- 9. CAS 14104-20-2: this compound | CymitQuimica [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

Silver Tetrafluoroborate: A Technical Safety Guide for Researchers

This document provides an in-depth technical guide to the material safety properties of silver tetrafluoroborate (AgBF₄), compiled from authoritative Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development who handle this compound.

Compound Identification:

-

Chemical Name: this compound

-

Synonyms: Silver fluoborate, Argentous tetrafluoroborate[1][2]

-

CAS Number: 14104-20-2[3]

-

Molecular Formula: AgBF₄[3]

Section 1: Hazard Identification and Classification

This compound is a hazardous substance that poses significant risks upon exposure. It is classified as a corrosive material that can cause severe skin burns and serious eye damage.[4][5] Ingestion is harmful, and inhalation may cause respiratory irritation.[4]

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[4][5] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[6] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][6] |

Hazard Pictograms:

-

GHS05: Corrosive[2]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. It is a white to beige, odorless crystalline solid.[3][7] The compound is sensitive to light and is hygroscopic, meaning it readily absorbs moisture from the air.[1][8]

Quantitative Physical and Chemical Data

| Property | Value | Source |

| Molecular Weight | 194.673 g/mol | [2][3] |

| Melting Point | 70-73 °C | [3][9] |

| Density | 4.16 g/cm³ | [2] |

| Solubility | Soluble in water | [2][3] |

Section 3: Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of this compound and to prevent hazardous situations.

Handling Protocols:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[1][10]

-

Avoid generating dust.[1]

-

Do not get in eyes, on skin, or on clothing.[1]

-

Wash hands and face thoroughly after handling.

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

Storage Conditions:

-

Store in a tightly closed container.[1]

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Store locked up and away from incompatible substances such as acids, bases, and oxidizing agents.[1][10]

Stability and Reactivity:

-

Chemical Stability: The compound is stable under recommended storage conditions.[1]

-

Conditions to Avoid: Exposure to light, moist air, or water.[1]

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[1][10]

-

Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including hydrogen fluoride and boron trifluoride.[1][4]

Section 4: Experimental Protocols - Emergency Response

In the event of exposure or a spill, immediate and appropriate action is critical. The following protocols are based on standard first-aid and accidental release measures.

First-Aid Measures Protocol

This decision tree outlines the immediate steps to be taken following exposure to this compound.

Accidental Release (Spill) Response Protocol This workflow details the procedure for managing a spill of this compound.

Section 5: Toxicological and Ecological Information

Toxicological Summary:

-

Acute Effects: Causes severe burns upon contact with skin, eyes, and mucous membranes.[1][4] Inhalation may lead to irritation and corrosive damage to the respiratory tract.[1][6] Ingestion can cause severe gastrointestinal irritation and possible burns.[1]

-

Chronic Effects: No chronic effects have been specifically identified.[1]

Ecological Information:

-

This material should not be released into the environment or allowed to enter drains or water systems.[10]

-

Under the Clean Water Act, this compound is listed as a Toxic Pollutant.[1]

Section 6: Exposure Controls and Personal Protection

To minimize risk, strict exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area with local exhaust ventilation or in a chemical fume hood to keep airborne concentrations low.[1]

-

Safety showers and eyewash stations should be readily accessible near the workstation.[10]

Personal Protective Equipment (PPE) Summary

| Protection Type | Specification |

| Eye/Face | Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][10] |

| Respiratory | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |

Hazard Control Logic

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. This compound | Ag.BF4 | CID 159722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 14104-20-2: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 14104-20-2 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermal Stability of Silver Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of silver tetrafluoroborate (AgBF₄), a versatile reagent in organic and inorganic synthesis. Understanding its thermal properties is crucial for safe handling, storage, and application in various chemical processes, including in the development of novel pharmaceuticals.

Physicochemical Properties and Thermal Behavior

This compound is a white to beige crystalline solid. It is known for its solubility in water and various organic solvents. The thermal stability of this compound is a critical parameter for its use in synthesis, as elevated temperatures can lead to its decomposition.

Table 1: Thermal Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 70-73 °C | |

| Decomposition Temperature | Gradual decomposition starts above 200 °C | |

| Decomposition Products | Silver fluoride (AgF), Boron trifluoride (BF₃) |

Thermal Decomposition Pathway

The thermal decomposition of this compound is a critical consideration in its application. When heated above 200°C, it breaks down into silver fluoride and boron trifluoride gas. This decomposition is an important factor to consider when designing reactions that require elevated temperatures.

Figure 1: Thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

The thermal stability of this compound can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide valuable information about mass changes and heat flow as a function of temperature.

Due to the hygroscopic and air-sensitive nature of this compound, proper sample handling is crucial to obtain accurate thermal analysis data.

Figure 2: Workflow for handling air-sensitive AgBF₄ for thermal analysis.

TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the onset of decomposition and quantifying mass loss.

Table 2: Suggested TGA Experimental Parameters for this compound

| Parameter | Value |

| Instrument | TGA/DSC Simultaneous Thermal Analyzer |

| Sample Pan | Platinum or Alumina |

| Sample Mass | 5-10 mg |

| Purge Gas | Nitrogen or Argon (Inert atmosphere) |

| Flow Rate | 20-50 mL/min |

| Temperature Program | Heat from 25 °C to 300 °C |

| Heating Rate | 10 °C/min |

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and reaction enthalpies.

Table 3: Suggested DSC Experimental Parameters for this compound

| Parameter | Value |

| Instrument | DSC Analyzer |

| Sample Pan | Aluminum or Platinum (hermetically sealed) |

| Sample Mass | 2-5 mg |

| Purge Gas | Nitrogen or Argon (Inert atmosphere) |

| Flow Rate | 20-50 mL/min |

| Temperature Program | Heat from 25 °C to 250 °C |

| Heating Rate | 10 °C/min |

Safe Handling and Storage

To maintain its integrity and ensure safety, this compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as acids. The container should be tightly closed to prevent moisture absorption.

Applications in Drug Development and Synthesis

This compound serves as a catalyst and reagent in various organic reactions, including glycosylation and cyclization reactions, which are fundamental in the synthesis of complex molecules and active pharmaceutical ingredients. Its ability to act as a mild oxidant and to replace halide anions with the weakly coordinating tetrafluoroborate anion makes it a valuable tool in organometallic chemistry.

By understanding the thermal stability of this compound, researchers can optimize reaction conditions, ensure the safety of their experiments, and maintain the quality of this important chemical compound.

An In-depth Technical Guide to the Lewis Acidity of Silver Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver tetrafluoroborate (AgBF₄) is a versatile and widely utilized reagent in modern organic and inorganic chemistry.[1][2] Its significance stems primarily from the potent Lewis acidic character of the silver(I) cation, combined with the presence of a weakly coordinating tetrafluoroborate anion (BF₄⁻).[1][3] This unique combination allows the Ag⁺ ion to act as a powerful electron pair acceptor, facilitating a wide range of chemical transformations without interference from the counterion.[1] This guide provides a comprehensive overview of the Lewis acidity of AgBF₄, including its quantitative assessment, key applications in synthesis, and detailed experimental protocols.

Physicochemical Properties of this compound

This compound is a white, crystalline solid that is soluble in water and many polar organic solvents.[1][4] It is known to be hygroscopic and light-sensitive, necessitating proper handling and storage conditions.[1]

| Property | Value | Reference(s) |

| Molecular Formula | AgBF₄ | [1] |

| Molar Mass | 194.67 g/mol | |

| Appearance | White to off-white or gray crystalline powder | [1] |

| Melting Point | 71.5 °C (160.7 °F; 344.6 K) (monohydrate) | [1] |

| Density | 4.16 g/cm³ | [1] |

| Solubility | Soluble in water and polar organic solvents (e.g., acetonitrile, nitromethane, dichloromethane) | [1] |

| CAS Number | 14104-20-2 |

Understanding the Lewis Acidity of this compound

The Lewis acidity of AgBF₄ is a consequence of the electron-deficient nature of the silver(I) cation. The Ag⁺ ion can readily accept electron pairs from a variety of donors, such as halides, π-systems (alkenes and alkynes), and heteroatoms (oxygen, nitrogen, sulfur).[1][3] This interaction activates the substrate towards nucleophilic attack or other subsequent reactions. The tetrafluoroborate anion is crucial to the high reactivity of the silver cation, as its non-coordinating nature ensures that the Lewis acidic site on the silver ion remains accessible to the substrate.[1]

Quantitative Measures of Lewis Acidity

Quantifying the Lewis acidity of a compound allows for a more precise understanding and prediction of its reactivity. Two common methods for this are the Gutmann-Beckett method, which determines the Acceptor Number (AN), and the calculation of Fluoride Ion Affinity (FIA).

-

Fluoride Ion Affinity (FIA): FIA is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[7][8] A higher FIA value corresponds to a stronger Lewis acid.[7] The FIA for the Ag⁺ cation is not commonly reported in experimental compilations, but computational studies are a powerful tool for determining such values.[9][10] The high affinity of silver(I) for halides suggests a substantial FIA.

While precise quantitative data for AgBF₄ is scarce, its reactivity profile places it among the effective Lewis acids used in organic synthesis.

Key Applications in Organic Synthesis

The Lewis acidic nature of AgBF₄ is harnessed in a multitude of organic transformations, making it an invaluable tool for the synthesis of complex molecules, including those relevant to drug development.

Halide Abstraction

One of the most common applications of AgBF₄ is as a halide scavenger.[1] It reacts with organic halides to precipitate the corresponding silver halide (AgX), which drives the reaction forward and generates a carbocationic intermediate. This is a key step in many reactions, including Friedel-Crafts type alkylations and the generation of reactive cationic metal complexes.[1][11]

Catalysis of Carbon-Carbon Bond Formation

AgBF₄ is an effective catalyst for various C-C bond-forming reactions.

-

Friedel-Crafts Reactions: By activating alkyl halides through halide abstraction, AgBF₄ can promote Friedel-Crafts alkylations of aromatic compounds.[12][13]

-

Diels-Alder Reactions: AgBF₄ can catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition.[14][15]

-

Cyclization and Rearrangement Reactions: The ability of AgBF₄ to activate π-systems makes it a useful catalyst for intramolecular cyclization reactions, leading to the formation of various carbocyclic and heterocyclic frameworks.[3][16][17]

Glycosylation Reactions

In carbohydrate chemistry, AgBF₄ is a potent promoter for chemical glycosylation.[18][19] It can activate a range of glycosyl donors, such as glycosyl halides and thioimidates, facilitating the formation of glycosidic bonds.[18][19] An advantage of AgBF₄ over other silver salts like silver triflate (AgOTf) is that it often does not require azeotropic dehydration before use.[18]

ortho-Alkylation of Phenols and Diarylamines

AgBF₄ has been shown to be an excellent catalyst for the ortho-alkylation of phenols and diarylamines with styrenes, demonstrating high regioselectivity.[20][21] This transformation is valuable for the synthesis of substituted aromatic compounds.

Experimental Protocols

This section provides detailed methodologies for key reactions utilizing the Lewis acidity of this compound.

Synthesis of this compound

Several methods for the preparation of AgBF₄ have been reported.[1][2][22][23][24]

Method 1: From Silver(I) Oxide and Tetrafluoroboric Acid [22]

-

Procedure: In a 500-mL round-bottomed flask equipped with a magnetic stir bar, 50 mL of deionized water is added. Tetrafluoroboric acid (6.3 mL, 50 mmol) is then added via syringe. To this stirred solution, silver(I) oxide (5.79 g, 25 mmol) is added in small portions over 15 minutes. The reaction mixture is stirred at room temperature for 1 hour. The resulting solution is filtered to remove any unreacted solid, and the water is removed from the filtrate under reduced pressure to yield this compound as a solid.

Method 2: Metathetic Reaction [23]

-

Procedure: This method involves the reaction of silver nitrate with ammonium tetrafluoroborate in acetonitrile. Equimolar amounts of the two salts are dissolved separately in acetonitrile. The solutions are then mixed at room temperature, leading to the precipitation of ammonium nitrate. The this compound remains in solution and can be isolated by filtration and subsequent removal of the solvent.

AgBF₄-Catalyzed Glycosylation[19]

-

General Procedure: To a solution of the glycosyl donor (1.0 equiv) and the glycosyl acceptor (1.2-1.5 equiv) in an anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) at the desired temperature (typically ranging from -78 °C to room temperature) under an inert atmosphere (e.g., argon or nitrogen), is added this compound (1.5-2.0 equiv). The reaction mixture is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, filtered through Celite to remove silver salts, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to afford the desired glycoside.

AgBF₄-Catalyzed ortho-Alkylation of a Diarylamine[21][22]

-

Procedure: To a solution of the diarylamine (e.g., phenothiazine, 0.5 mmol) and the styrene derivative (0.75 mmol) in a suitable solvent (e.g., 1,2-dichloroethane), this compound (10 mol %) is added. The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by gas chromatography (GC) or TLC. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the ortho-alkylated product.

Halide Abstraction for the Synthesis of a Cationic Complex[12]

-

General Procedure: A solution of the halide-containing precursor complex in a suitable solvent (e.g., dichloromethane or acetone) is treated with one equivalent of this compound. The reaction mixture is stirred at room temperature, and the precipitation of silver halide is typically observed. The reaction is monitored by an appropriate spectroscopic method (e.g., NMR). After the reaction is complete, the precipitated silver halide is removed by filtration through Celite. The filtrate containing the cationic complex with the tetrafluoroborate counterion can then be used in subsequent reactions or the product can be isolated by removal of the solvent.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the Lewis acidity of AgBF₄.

Conclusion

This compound is a powerful and versatile reagent whose utility is centered on the pronounced Lewis acidity of the silver(I) cation. Its ability to abstract halides, activate π-systems, and promote a variety of bond-forming reactions has established it as a staple in synthetic organic and inorganic chemistry. For researchers and professionals in drug development, a thorough understanding of the principles governing its reactivity and the practical knowledge of its application are essential for the design and execution of efficient synthetic routes to complex molecular targets. The weakly coordinating nature of the tetrafluoroborate anion is key to its efficacy, allowing the full Lewis acidic potential of the silver cation to be realized. Proper handling and consideration of reaction conditions are paramount to achieving optimal results with this potent reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US20090274604A1 - Production Method of High Purity this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Ag.BF4 | CID 159722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gutmann acceptor and donor numbers [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 9. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpcbs.com [ijpcbs.com]

- 14. scispace.com [scispace.com]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. researchgate.net [researchgate.net]

- 17. Silver-catalyzed cascade cyclization for the synthesis of 4-aminotetrahydrocarbazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Silver(I) tetrafluoroborate as a potent promoter for chemical glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Silver(I) tetrafluoroborate as a potent promoter for chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. HBF4- and AgBF4-Catalyzed ortho-Alkylation of Diarylamines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. US8501138B2 - Production method of high purity this compound - Google Patents [patents.google.com]

The Tetrafluoroborate Anion: A Linchpin in Modern Chemical Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrafluoroborate anion (BF₄⁻) is a cornerstone of modern chemistry, prized for its role as a weakly coordinating anion.[1] Its unique combination of properties—tetrahedral symmetry, charge delocalization, and general inertness—enables the stabilization and isolation of highly reactive cationic species, which would otherwise be inaccessible.[2] This has led to its widespread adoption, largely replacing the hazardous perchlorate anion in many laboratory applications.[2][3] From facilitating Lewis acid catalysis to serving as a precursor for potent synthetic reagents and even acting as a fluoride source, the tetrafluoroborate anion is integral to numerous transformations in organic synthesis, catalysis, materials science, and drug development.[3][4][5] This guide provides a comprehensive overview of the fundamental properties of BF₄⁻, its role in influencing reactivity, key applications, and detailed experimental protocols for its use.

Core Physicochemical Properties

The utility of the tetrafluoroborate anion stems from its distinct structural and electronic properties. It possesses a tetrahedral geometry, isoelectronic with species like tetrafluoromethane (CF₄).[2] This symmetry, combined with the high electronegativity of the fluorine atoms, distributes the negative charge evenly across the anion, diminishing its basicity and nucleophilicity compared to halides or nitrates.[2]

These characteristics define it as a "weakly coordinating anion," meaning it has a minimal tendency to form covalent bonds with cationic centers. This allows the cation's intrinsic reactivity to be expressed without interference from its counterion.[6] While generally stable, BF₄⁻ is susceptible to hydrolysis, particularly under acidic conditions or at elevated temperatures, which is a key consideration in its application.[7][8][9] Its salts are often more soluble in organic solvents than corresponding halide or nitrate salts, further enhancing their utility.[2]

Table 1: Comparative Properties of Tetrafluoroborate and Other Common Anions

| Property | Tetrafluoroborate (BF₄⁻) | Perchlorate (ClO₄⁻) | Hexafluorophosphate (PF₆⁻) | Triflate (OTf⁻) |

| Formula Weight ( g/mol ) | 86.81 | 99.45 | 144.96 | 149.08 |

| Geometry | Tetrahedral | Tetrahedral | Octahedral | Tetrahedral (at S) |

| Coordinating Ability | Weakly Coordinating[1] | Weakly Coordinating | Very Weakly Coordinating | Weakly Coordinating |

| Stability to Hydrolysis | Slight sensitivity[2] | Very Stable | More stable than BF₄⁻[2] | Generally Stable |

| Key Hazards | Releases HF upon decomposition[10] | Potentially explosive with organic compounds[2] | Releases HF upon decomposition | - |

| Primary Use | General purpose weakly coordinating anion, catalyst preparation[3] | Oxidizing agent, historical weakly coordinating anion | Often used when BF₄⁻ is not inert enough[2] | Lewis acid catalysis, leaving group |

The Role of BF₄⁻ in Enhancing Chemical Reactivity

The primary role of the tetrafluoroborate anion is to act as a stabilizing, non-interfering counterion for highly reactive cations. This "enabling" function is critical in several areas of chemistry.

Stabilization of Reactive Cations